An In-depth Technical Guide to Bis(lauroyloxy)dioctyltin: Core Properties, Applications, and Protocols
An In-depth Technical Guide to Bis(lauroyloxy)dioctyltin: Core Properties, Applications, and Protocols
Abstract: Bis(lauroyloxy)dioctyltin, also commonly known as dioctyltin dilaurate (DOTL), is a versatile organotin compound with significant industrial importance. This guide provides a comprehensive technical overview of its fundamental physicochemical properties, synthesis, and primary applications as a catalyst and polymer stabilizer. We delve into the mechanistic underpinnings of its function, present detailed analytical and synthesis protocols, and address its toxicological profile and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound.
Core Physicochemical & Chemical Identity
Bis(lauroyloxy)dioctyltin is an organometallic compound characterized by a central tin (Sn) atom bonded to two octyl groups and two laurate (dodecanoate) ligands.[1] This structure imparts specific solubility, stability, and reactivity characteristics that are pivotal to its industrial utility.
At ambient temperature, it typically appears as a white solid or a pale yellow, viscous liquid, contingent on its purity and the specific manufacturing process.[2] It is characterized by its insolubility in water but demonstrates good solubility in various organic solvents, including methanol, acetone, ethanol, and benzene.[2][3] This hydrophobicity is a key factor in its application within polymer matrices and organic reaction media.[3]
Table 1: Fundamental Physicochemical Properties of Bis(lauroyloxy)dioctyltin
| Property | Value | References |
| CAS Number | 3648-18-8 | [2][4] |
| Molecular Formula | C₄₀H₈₀O₄Sn | [2] |
| Molecular Weight | 743.77 g/mol | [2] |
| Appearance | White solid to pale yellow liquid | [2] |
| Melting Point | 17-23 °C | [2][4][5] |
| Boiling Point | ~647.5 °C @ 760 mmHg | [2][6] |
| Density | ~0.998 g/cm³ | [4][5] |
| Flash Point | 70 °C | [4][5] |
| Water Solubility | Insoluble / Practically Insoluble | [5][7] |
| Organic Solvent Solubility | Soluble in methanol, acetone, ethanol, benzene | [2][8] |
| Refractive Index | ~1.47 (n20/D) | [5][9] |
Synthesis and Molecular Characterization
The synthesis of organotin carboxylates like Bis(lauroyloxy)dioctyltin is typically achieved through straightforward, well-established chemical reactions. Understanding these pathways is crucial for controlling purity and yield.
Synthesis Pathway: Esterification
The most common industrial synthesis route involves the reaction of dioctyltin oxide (DOTO) with lauric acid (dodecanoic acid). This is an esterification reaction where the tin oxide reacts with the carboxylic acid to form the corresponding dicarboxylate ester, with water as the primary byproduct.
Reaction: (C₈H₁₇)₂SnO + 2 CH₃(CH₂)₁₀COOH → (C₈H₁₇)₂Sn(OOC(CH₂)₁₀CH₃)₂ + H₂O
The reaction is typically performed in an inert aliphatic hydrocarbon solvent in which the reactants are insoluble, but the final product is soluble.[10] The mixture is heated to reflux to drive the reaction to completion, often with azeotropic removal of the water byproduct. Upon completion, the solution is cooled to crystallize the pure product, which can then be isolated by filtration.[10]
Caption: General synthesis workflow for Bis(lauroyloxy)dioctyltin.
Analytical Characterization
Confirming the identity, purity, and structure of Bis(lauroyloxy)dioctyltin requires a suite of analytical techniques. Given the presence of both organic moieties and a metal center, a multi-faceted approach is necessary.
Key Analytical Methods:
-
Gas Chromatography (GC): Due to its high resolution, GC is a preferred technique for separating and quantifying organotin compounds.[11] However, because these compounds are often polar and non-volatile, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing organotin compounds without a derivatization step.[11] It is commonly coupled with detectors like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for speciation and sensitive quantification.[11][13]
-
Spectroscopy (FTIR, NMR):
-
Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic Sn-O-C stretches confirm the esterification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) provides detailed structural information, confirming the connectivity of the octyl and lauroyl groups to the tin center. ¹¹⁹Sn NMR is particularly powerful for characterizing the coordination environment of the tin atom.
-
Core Applications and Mechanisms of Action
Bis(lauroyloxy)dioctyltin's utility stems from its effectiveness as both a heat stabilizer for polymers and a catalyst for various polymerization reactions.[2] It is often favored over dibutyltin-based analogues due to its improved toxicological profile.[8]
Heat Stabilizer for Polyvinyl Chloride (PVC)
One of the primary applications of this compound is as a non-toxic heat stabilizer for PVC, especially in materials intended for food and pharmaceutical packaging.[2][9] During thermal processing, PVC can undergo dehydrochlorination, releasing HCl and forming unstable polyene structures that lead to discoloration and degradation of mechanical properties.
Mechanism of Stabilization: Organotin carboxylates like DOTL function by:
-
Scavenging HCl: The tin carboxylate can react with and neutralize the released HCl, preventing it from catalyzing further degradation.
-
Displacing Labile Chlorine Atoms: The carboxylate ligands can substitute labile allylic chlorine atoms on the PVC chain, forming more stable ester linkages and inhibiting the initiation of "unzipping" degradation.
Caption: Mechanism of PVC heat stabilization by Bis(lauroyloxy)dioctyltin.
Catalyst in Polymerization
Bis(lauroyloxy)dioctyltin is a highly effective catalyst, particularly in the formation of polyurethanes and the curing of silicones.[1][8][14]
-
Polyurethanes: In polyurethane synthesis, it accelerates the reaction between an isocyanate (-NCO) group and a polyol (-OH) group to form the urethane linkage.[1][14] The tin atom acts as a Lewis acid, coordinating with the reactants to lower the activation energy of the reaction. This allows for rapid curing at relatively low temperatures.[1][14] The choice of catalyst can significantly influence the process duration and final properties of adhesives, sealants, foams, and coatings.[8][14]
-
Silicones: It is also used as a standard catalyst for room-temperature-vulcanizing (RTV) silicones and silane-modified polymers.[8][15] It promotes the silanol condensation reaction, leading to the cross-linking and curing of the silicone elastomer, which enhances its mechanical properties and durability.[8]
Toxicological Profile and Handling
While considered to have a more favorable toxicological profile than dibutyltin or tributyltin compounds, Bis(lauroyloxy)dioctyltin is still an organotin compound and must be handled with care.[8][16]
-
Toxicity: The toxicity of organotin compounds is primarily driven by the organotin moiety itself.[16][17] Studies indicate that dioctyltin compounds may have low to moderate acute oral and low dermal toxicity.[16][17] However, prolonged or repeated exposure can pose health risks, including potential damage to organs and irritation to the skin, eyes, and respiratory tract.[18] Ingestion may be harmful, and some data suggests potential for developmental and immune system toxicity.[15][16] In January 2021, the European Chemicals Agency (ECHA) added dioctyltin dilaurate to the candidate list of substances of very high concern (SVHCs) due to its classification as toxic for reproduction.[19]
-
Handling Precautions: Safe handling requires working in a well-ventilated area, using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and chemical goggles.[18][20] All skin and eye contact should be avoided.[20] Emergency eyewash fountains and safety showers should be readily accessible.[18][20]
-
Storage: The material should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and direct sunlight, which can cause slow degradation.[18][20]
Experimental Protocols
The following protocols are provided as illustrative examples for synthesis and analysis. All work should be conducted by trained professionals in a suitable laboratory environment with all necessary safety precautions.
Protocol: Laboratory-Scale Synthesis
Objective: To synthesize Bis(lauroyloxy)dioctyltin from dioctyltin oxide and lauric acid.
Materials:
-
Dioctyltin oxide (1 mole equivalent)
-
Lauric acid (2.05 mole equivalents, slight excess)
-
Toluene (or other suitable hydrocarbon solvent for azeotropic distillation)
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
-
Reaction flask
Procedure:
-
Charge the reaction flask with dioctyltin oxide, lauric acid, and toluene.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Begin stirring and heat the mixture to reflux.
-
Continuously remove the water-toluene azeotrope that collects in the Dean-Stark trap. The reaction is complete when water ceases to be collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting product is Bis(lauroyloxy)dioctyltin, which can be further purified by crystallization if necessary.
Causality: The use of a Dean-Stark trap is critical. By removing water, it shifts the reaction equilibrium towards the products according to Le Châtelier's principle, ensuring a high yield.
Protocol: Quality Control via FTIR Analysis
Objective: To verify the formation of the product by confirming the presence of ester functional groups and the absence of reactants.
Procedure:
-
Acquire an FTIR spectrum of the lauric acid starting material. Note the strong, broad O-H stretch around 2500-3300 cm⁻¹ and the C=O stretch around 1700-1725 cm⁻¹.
-
Acquire an FTIR spectrum of the final product.
-
Validation:
-
Confirm the disappearance or significant reduction of the broad O-H peak from the lauric acid.
-
Confirm the presence of a sharp, strong C=O stretch for the ester group, typically shifted slightly compared to the acid.
-
Identify new peaks in the fingerprint region corresponding to the Sn-O-C linkages.
-
Self-Validation: The protocol is self-validating by direct comparison. The absence of the reactant's characteristic O-H peak is a clear and reliable indicator of successful esterification.
References
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- 7. gestis.dguv.de [gestis.dguv.de]
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- 10. US3523961A - Process for preparing dioctyltin maleate - Google Patents [patents.google.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
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- 15. Bis(lauroyloxy)dioctyltin | 3648-18-8 [chemicalbook.com]
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